
Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- is a chemical compound with the molecular formula C5H8BrNO It is known for its unique structure, which includes a bromoallyl group and a trifluoromethyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- typically involves the reaction of acetamide with 2-bromoallyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and efficiency of the process. The use of automated systems for purification and quality control ensures that the final product meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoallyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products, such as the corresponding alcohol or amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets and pathways. The bromoallyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and targets.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-(2-chloroallyl)-2,2,2-trifluoro-
- Acetamide, N-(2-iodoallyl)-2,2,2-trifluoro-
- Acetamide, N-(2-fluoroallyl)-2,2,2-trifluoro-
Uniqueness
Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- is unique due to the presence of the bromoallyl group, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The trifluoromethyl group also contributes to its unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
102585-35-3 |
|---|---|
Fórmula molecular |
C5H5BrF3NO |
Peso molecular |
232.00 g/mol |
Nombre IUPAC |
N-(2-bromoprop-2-enyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C5H5BrF3NO/c1-3(6)2-10-4(11)5(7,8)9/h1-2H2,(H,10,11) |
Clave InChI |
YDIHAWZEBRMEBT-UHFFFAOYSA-N |
SMILES canónico |
C=C(CNC(=O)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine](/img/structure/B13743151.png)
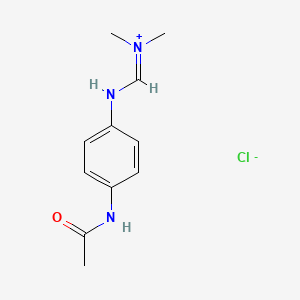


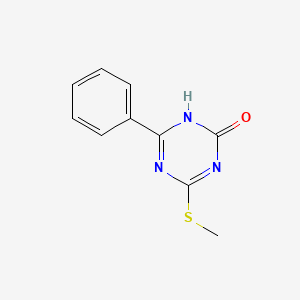
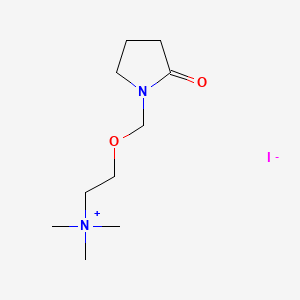

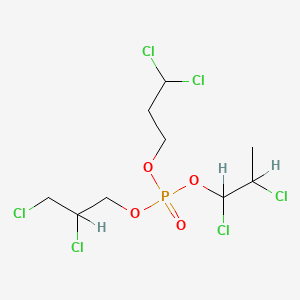


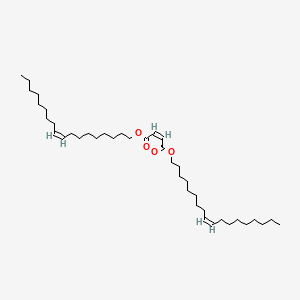
![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)

